2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro-
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Overview
Description
2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furanone ring, which is a five-membered lactone ring, and a 3,4-dichlorobenzoyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- typically involves the reaction of 3,4-dichlorobenzoyl chloride with a suitable furanone precursor. One common method is the refluxing of 3,4-dichlorobenzoic acid with thionyl chloride to produce 3,4-dichlorobenzoyl chloride, which is then reacted with the furanone precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the 3,4-dichlorobenzoyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzoyl chloride: A precursor used in the synthesis of 2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro-.
3,4-Dichlorobenzyl chloride: Another related compound with similar chemical properties.
Uniqueness
2(3H)-Furanone, 4-(3,4-dichlorobenzoyl)dihydro- is unique due to its specific structure, which combines the furanone ring with the 3,4-dichlorobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88696-82-6 |
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Molecular Formula |
C11H8Cl2O3 |
Molecular Weight |
259.08 g/mol |
IUPAC Name |
4-(3,4-dichlorobenzoyl)oxolan-2-one |
InChI |
InChI=1S/C11H8Cl2O3/c12-8-2-1-6(3-9(8)13)11(15)7-4-10(14)16-5-7/h1-3,7H,4-5H2 |
InChI Key |
ZEQSIFKUZRMULA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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